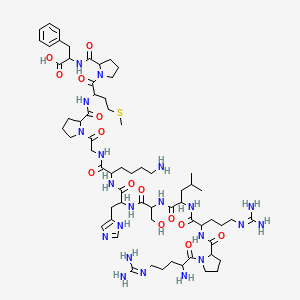
Linolenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Linolenoyl chloride is typically synthesized by reacting linolenic acid with thionyl chloride. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-75°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: Linolenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form linolenic acid and hydrochloric acid.
Reduction: It can be reduced to linolenic alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Esters and Amides: Formed from substitution reactions.
Linolenic Acid: Formed from hydrolysis.
Linolenic Alcohol: Formed from reduction.
科学研究应用
Linolenoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various fatty acyl derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of lipid-based drug delivery systems.
Industry: It is utilized in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of linolenoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with the nucleophilic sites on target molecules, thereby modifying their structure and function .
Similar Compounds:
Linoleoyl Chloride: Another acyl chloride derived from linoleic acid.
Oleoyl Chloride: Derived from oleic acid.
Palmitoyl Chloride: Derived from palmitic acid.
Comparison:
Reactivity: this compound is more reactive due to the presence of three double bonds compared to linoleoyl chloride and oleoyl chloride, which have two and one double bonds, respectively.
This compound stands out due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
属性
分子式 |
C18H29ClO |
|---|---|
分子量 |
296.9 g/mol |
IUPAC 名称 |
(9E,12E,15E)-octadeca-9,12,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
InChI 键 |
MRKXCQPDRPTZCG-IUQGRGSQSA-N |
手性 SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-[2-carboxy-6-[4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12323527.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)

![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
